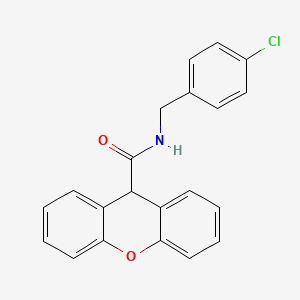

![molecular formula C19H26N6O2 B5579846 N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5579846.png)

N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemicals that are known for their complex molecular structures, incorporating elements such as pyrrolidinyl and triazolyl groups. These structures often exhibit interesting chemical and physical properties, making them subjects of study for their potential applications in various fields of chemistry and materials science.

Synthesis Analysis

Synthetic pathways for compounds similar to "N'-{(3S*,4R*)-4-isopropyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-pyrrolidinyl}-N,N-dimethylurea" often involve multi-step reactions, starting from simpler pyrrolidine and triazole precursors. The synthesis may include steps such as amide bond formation, N-alkylation, and the introduction of isopropyl and dimethylurea groups through specific reagents and catalysts (Uršič et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds like the one is characterized by the presence of a pyrrolidinyl backbone attached to a benzoyl group substituted with a 1,2,4-triazole ring. This structure is further modified by isopropyl and dimethylurea groups, contributing to its unique chemical behavior. Techniques such as X-ray crystallography and NMR spectroscopy are typically used to elucidate the structure and confirm the stereochemistry of such compounds (Saito, 1978).

Chemical Reactions and Properties

The compound's reactivity is influenced by its functional groups. The triazole ring, for example, can participate in various nucleophilic and electrophilic substitution reactions, while the pyrrolidinyl group might be involved in ring-opening reactions under specific conditions. The presence of both amide and urea functionalities adds to the complexity of possible chemical transformations (Ornik et al., 1990).

Physical Properties Analysis

The physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the compound's molecular structure. The presence of both hydrophobic (isopropyl and benzoyl groups) and potential hydrogen-bonding sites (amide and urea functionalities) suggests that this compound might exhibit diverse solubility characteristics in different solvents (Katritzky et al., 1999).

科学的研究の応用

Esterification with Aromatic Acyl-1,2,4-triazole Catalyzed by Weak Base at the Rate Comparable to Acyl Chloride This study explores the use of benzoyl-1,2,4-triazole, a component related to the chemical , in esterification reactions. It highlights the effective use of benzoyl-1,2,4-triazole for the protection of acid-sensitive alcohol and polyester synthesis due to its comparable reaction rate to benzoyl chloride and avoidance of acidic by-products (Kohsaka et al., 2018).

Synthesis, Molecular Docking, and In Vitro Screening of Newly Synthesized Triazolopyridine, Pyridotriazine, and Pyridine–Pyrazole Hybrid Derivatives This research focuses on the synthesis of novel pyridine and fused pyridine derivatives, starting from compounds that include elements similar to the specified chemical. These compounds were evaluated for antimicrobial and antioxidant activity, demonstrating their potential application in pharmacological research (Flefel et al., 2018).

特性

IUPAC Name |

1,1-dimethyl-3-[(3S,4R)-4-propan-2-yl-1-[4-(1,2,4-triazol-4-yl)benzoyl]pyrrolidin-3-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O2/c1-13(2)16-9-24(10-17(16)22-19(27)23(3)4)18(26)14-5-7-15(8-6-14)25-11-20-21-12-25/h5-8,11-13,16-17H,9-10H2,1-4H3,(H,22,27)/t16-,17+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMUJBNAUVAUHI-DLBZAZTESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CN(CC1NC(=O)N(C)C)C(=O)C2=CC=C(C=C2)N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CN(C[C@H]1NC(=O)N(C)C)C(=O)C2=CC=C(C=C2)N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

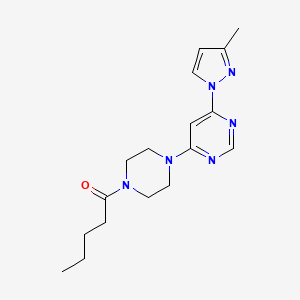

![2-(ethylthio)-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazole](/img/structure/B5579768.png)

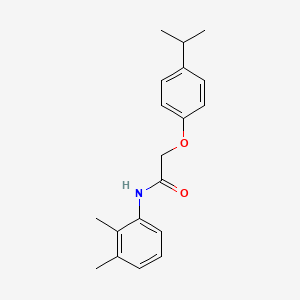

![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5579779.png)

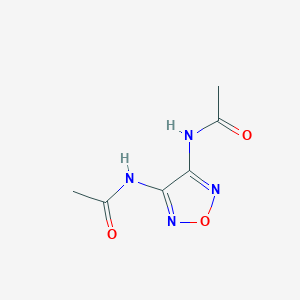

![rel-(3aS,6aS)-1-[4-methoxy-3-(methoxymethyl)benzyl]octahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B5579783.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-pyridinylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5579786.png)

![N-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5579794.png)

![3-[(4-{1-[3-(dimethylamino)propyl]-1H-imidazol-2-yl}piperidin-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5579804.png)

![(1S*,6R*)-9-[(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5579808.png)

![2-methoxy-5-[(5-oxo-1-phenyl-2-thioxo-4-imidazolidinylidene)methyl]benzyl acetate](/img/structure/B5579838.png)

![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine hydrochloride](/img/structure/B5579849.png)

![8-fluoro-N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5579861.png)